molecular formula C16H24O3 B12562397 (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one CAS No. 164145-47-5

(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one

Cat. No.: B12562397
CAS No.: 164145-47-5
M. Wt: 264.36 g/mol
InChI Key: YHYJBIRYRSFPGL-IPYPFGDCSA-N
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Description

(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one is a chiral organic compound with a complex structure It is characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of asymmetric synthesis to ensure the correct stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific reagents to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.

Scientific Research Applications

(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Properties

CAS No.

164145-47-5

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

(2S,4R,5S)-5-hydroxy-4-methyl-2-phenylmethoxyoctan-3-one

InChI

InChI=1S/C16H24O3/c1-4-8-15(17)12(2)16(18)13(3)19-11-14-9-6-5-7-10-14/h5-7,9-10,12-13,15,17H,4,8,11H2,1-3H3/t12-,13+,15+/m1/s1

InChI Key

YHYJBIRYRSFPGL-IPYPFGDCSA-N

Isomeric SMILES

CCC[C@@H]([C@@H](C)C(=O)[C@H](C)OCC1=CC=CC=C1)O

Canonical SMILES

CCCC(C(C)C(=O)C(C)OCC1=CC=CC=C1)O

Origin of Product

United States

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